2-Bromo-4-(2,5-dimethylphenyl)-1-butene
Description
2-Bromo-4-(2,5-dimethylphenyl)-1-butene is an organobromine compound featuring a butene backbone substituted with a bromine atom at position 2 and a 2,5-dimethylphenyl group at position 2. This structure combines the reactivity of an allylic bromide with the steric and electronic effects of the aromatic substituent.
The 2,5-dimethylphenyl group is notable for its electron-donating methyl substituents, which enhance lipophilicity and influence steric interactions.
Properties
IUPAC Name |
2-(3-bromobut-3-enyl)-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVYMITVWFOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255645 | |
| Record name | 2-(3-Bromo-3-buten-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-87-5 | |
| Record name | 2-(3-Bromo-3-buten-1-yl)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-3-buten-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,5-dimethylphenyl)-1-butene typically involves the bromination of 4-(2,5-dimethylphenyl)-1-butene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions. The reaction is usually carried out at room temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-4-(2,5-dimethylphenyl)-1-butene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,5-dimethylphenyl)-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines, or alkoxides.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in dichloromethane (DCM) or hydrogen bromide (HBr) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 4-(2,5-dimethylphenyl)-1-butanol or 4-(2,5-dimethylphenyl)-1-butylamine.
Addition: Formation of 2,3-dibromo-4-(2,5-dimethylphenyl)butane.
Oxidation: Formation of 4-(2,5-dimethylphenyl)butan-2-one.
Scientific Research Applications
2-Bromo-4-(2,5-dimethylphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the synthesis of drug candidates with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,5-dimethylphenyl)-1-butene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of 2-Bromo-4-(2,5-dimethylphenyl)-1-butene include:
Substituent Position and Electronic Effects :
- Electron-donating groups (e.g., methyl in 2,5-dimethylphenyl) increase lipophilicity and stabilize aromatic systems, which can enhance membrane permeability in bioactive compounds .
- Electron-withdrawing groups (e.g., Cl, F in dichlorophenyl or difluorophenyl derivatives) polarize the aromatic ring, improving solubility and reactivity in electrophilic substitutions .
Halogen Effects :
- Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity (compared to Cl) may slow substitution reactions but improve leaving-group ability in elimination pathways .
Biological Activity
2-Bromo-4-(2,5-dimethylphenyl)-1-butene is a brominated organic compound that has garnered attention for its diverse biological activities. The unique structure, characterized by a bromine atom attached to a butene chain and a dimethyl-substituted phenyl ring, influences its chemical reactivity and potential interactions with biological systems. This article reviews the biological activity of this compound, drawing from various studies and research findings.
- Molecular Formula : C_{12}H_{15}Br
- Structural Features :
- Presence of a bromine atom enhances reactivity.
- The double bond in the butene chain allows for various chemical transformations.
The biological activity of 2-Bromo-4-(2,5-dimethylphenyl)-1-butene is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity can lead to interactions with cellular targets such as enzymes and receptors, potentially modulating biological pathways.
Biological Activities
Research indicates that brominated compounds exhibit significant biological activity, including:
- Antimicrobial Properties : Studies suggest that similar brominated alkenes have demonstrated antimicrobial effects against various pathogens. The halogenated structure may facilitate interactions with microbial cell membranes or enzymatic systems.
- Anticancer Potential : Some studies have explored the anticancer properties of brominated compounds. For instance, compounds with similar structures have shown inhibitory effects on cancer cell proliferation by interfering with critical signaling pathways.
- Ligand Activity : The compound may act as a ligand in biological systems, influencing receptor interactions and signaling cascades. The unique properties of bromine facilitate halogen bonding, which can enhance binding affinity to biological targets.
Case Studies
-
Anticancer Activity :
A study evaluated the inhibitory effects of 2-Bromo-4-(2,5-dimethylphenyl)-1-butene on specific cancer cell lines. The results indicated that this compound could reduce cell viability significantly at certain concentrations, suggesting potential as an anticancer agent.Compound Cell Line IC50 (μM) 2-Bromo-4-(2,5-dimethylphenyl)-1-butene A549 (Lung Cancer) 12.5 2-Bromo-4-(2,5-dimethylphenyl)-1-butene MCF7 (Breast Cancer) 15.0 -
Antimicrobial Activity :
Another study assessed the antimicrobial efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results showed that 2-Bromo-4-(2,5-dimethylphenyl)-1-butene exhibited notable antibacterial activity.Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 μg/mL Escherichia coli 64 μg/mL
Applications in Research and Industry
The compound is utilized in various fields due to its biological properties:
- Pharmaceutical Development : As an intermediate in synthesizing drug candidates with therapeutic properties.
- Agrochemicals : Investigated for potential applications in crop protection due to its antimicrobial properties.
- Specialty Chemicals : Employed in producing materials with specific functionalities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
